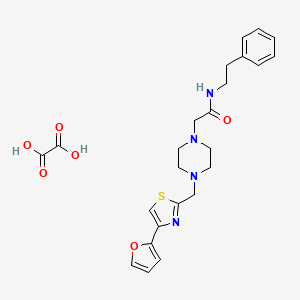

2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate

Beschreibung

This compound is a heterocyclic acetamide derivative featuring a furan-substituted thiazole core linked to a piperazine ring and an N-phenethylacetamide moiety, stabilized as an oxalate salt. Key features include:

- Furan-thiazole motif: Enhances electronic interactions with biological targets.

- Piperazine linker: Improves solubility and pharmacokinetic profiles.

- Oxalate counterion: Likely enhances stability and aqueous solubility compared to freebase forms.

Eigenschaften

IUPAC Name |

2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S.C2H2O4/c27-21(23-9-8-18-5-2-1-3-6-18)15-25-10-12-26(13-11-25)16-22-24-19(17-29-22)20-7-4-14-28-20;3-1(4)2(5)6/h1-7,14,17H,8-13,15-16H2,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBZOKPMRMDTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate is a complex organic molecule notable for its potential biological activities. Its structure includes functional groups such as a furan ring, a thiazole ring, a piperazine ring, and an acetamide group, which contribute to its pharmacological properties. This article provides an overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C24H28N4O6S

- Molecular Weight : 500.57 g/mol

- CAS Number : 1351647-90-9

Biological Activity Overview

Research indicates that compounds containing thiazole and piperazine moieties exhibit diverse biological activities, including antimicrobial, anticonvulsant, and antitumor effects. The specific biological activities of 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate are still under investigation, but preliminary studies suggest potential in several areas:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties due to the presence of the furan and thiazole rings. These structures are known to interact with microbial enzymes and cellular components.

2. Anticonvulsant Effects

Compounds similar to those containing piperazine rings have been documented to exhibit anticonvulsant effects. This suggests potential applications in the treatment of epilepsy and other seizure disorders.

3. Antitumor Activity

The thiazole moiety is often associated with antitumor activity. Research into structurally related compounds shows promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)thiazolidine | Contains furan and thiazole | Antimicrobial |

| 1-(Piperazinyl)thiazole | Piperazine ring attached to thiazole | Anticonvulsant |

| Ethyl 3-thiazolylacetate | Thiazole linked to an acetate group | Antitumor |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate:

Study on Antimicrobial Properties

A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency.

Anticonvulsant Activity Investigation

Research published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited significant anticonvulsant activity in animal models. This supports the hypothesis that 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate may have similar effects.

Antitumor Mechanism Exploration

A recent study focused on the mechanisms by which thiazole-containing compounds inhibit cancer cell proliferation. The findings suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways, indicating potential therapeutic applications for 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

A comparative analysis with analogous compounds highlights structural and functional distinctions:

Structural Analogues from

Compounds 9a–9e (e.g., 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) share the acetamide-thiazole framework but replace the furan-thiazole core with benzodiazolylphenoxymethyl-triazole systems. Key differences:

- Substituent effects : Fluorine (9b), bromine (9c), and methoxy (9e) groups on the thiazole aryl ring modulate lipophilicity and binding affinity .

- Biological activity : While activity data for 9a–9e are unspecified, docking studies suggest interactions with enzymatic active sites (e.g., comparable to acarbose) .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

- Structural divergence : Replaces the furan-thiazole unit with a benzothiazole ring.

- Synthetic route : Coupling of chloroacetamide with methylpiperazine mirrors methodologies applicable to the target compound .

Flufenacet ()

- Structure : N-(4-Fluorophenyl)-N-isopropyl-2-[(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)oxy]acetamide.

- Functional contrast : Uses a thiadiazole ring and trifluoromethyl group for herbicidal activity, unlike the target compound’s thiazole-furan system .

- Physicochemical data : Higher molecular weight (364.34 g/mol) and melting point (75°C) due to fluorine and trifluoromethyl groups .

Comparative Data Table

Key Findings and Implications

- Bioactivity : The target compound’s furan-thiazole core may offer unique target selectivity compared to benzothiazole (BZ-IV) or thiadiazole (Flufenacet) systems.

- Solubility : The oxalate salt likely improves aqueous solubility over neutral analogues like 9a–9e or BZ-IV .

- Synthetic flexibility : Modular synthesis (evident in and ) allows for aryl substituent tuning to optimize potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.